Picric acid

acid dissociation constant ion-pair chromatography alkaloid precipitation

Picric acid (2,4,6-trinitrophenol) is a strongly acidic polynitrated phenol (pKa ~0.38) supplied as a desensitized water-wetted solid. Labs requiring quantitative alkaloid extraction at pH < 1, selective cyanide spot-testing (LOD 0.5 µg/mL), or Bouin's fixative for histomorphometry (5.2% vs. 14.8% formalin shrinkage) depend on its unmatched acidity and chromogenic specificity. • pKa 0.38 ensures full deprotonation for ion-pair extraction where dinitrophenol fails • Decomposition onset 305°C enables safe melt-processing window (130-180°C) for metal picrate synthesis • ≥98% purity; ≥30% water content for desensitized storage & compliant transport under UN1344

Molecular Formula C6H3N3O7
C6H2(NO2)3OH
Molecular Weight 229.10 g/mol
CAS No. 88-89-1
Cat. No. B1683659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicric acid
CAS88-89-1
Synonyms2,4,6-trinitrophenol
picrate
picric acid
picric acid, ammonium salt
picric acid, lead (2+) salt
picric acid, potassium salt
picric acid, sodium salt
trinitrophenol
Molecular FormulaC6H3N3O7
C6H2(NO2)3OH
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H
InChIKeyOXNIZHLAWKMVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 % (NIOSH, 2024)
1 to 10 mg/mL at 75 °F (NTP, 1992)
In water, 1.27X10+4 mg/L at 25 °C
Slightly soluble in water
1 g in 12 mL alcohol, 10 mL benzene, 35 mL chloroform, and 65 mL ether
Soluble in ethanol, ether, benzene, chloroform;  very soluble in acetone
Solubility in water, g/100ml: 1.4
1%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Picric Acid (CAS 88-89-1) for Analytical, Histological, and Energetic Procurement: A Differentiation Profile Based on Acidity, Sensitivity, and Reactivity


Picric acid (2,4,6-trinitrophenol) is a polynitrated phenol exhibiting strong acidity (pKa ~0.38) [1], intense yellow coloration, and moderate water solubility (1.27 g/100 mL at 25°C) [2]. These intrinsic properties distinguish it from less nitrated phenols and other nitroaromatics, directly enabling its roles as an alkaloid precipitant, a selective cyanide sensing reagent, a histological fixative component, and a precursor to energetic metal picrates.

Why 2,4-Dinitrophenol or Trinitrotoluene Cannot Replace Picric Acid in Quantitative Analytical and Controlled Energetic Workflows


The presence of three nitro groups ortho and para to the phenolic hydroxyl confers a unique acid-strength/reactivity combination absent in dinitro analogs [1]. While TNT also bears three nitro groups, its methyl substituent eliminates the ability to form ionic picrates and undergo the characteristic cyanide color reaction that defines picric acid’s analytical value [2]. Additionally, picric acid’s safety envelope—higher thermal decomposition onset but greater impact sensitivity than TNT [3]—creates a risk profile that cannot be managed by simple substitution with another nitroaromatic.

Picric Acid (88-89-1): Quantitative Comparative Evidence for Acid Strength, Selectivity, Sensitivity, Fixation, and Thermal Stability Against Closest Analogs


Picric Acid Exhibits a 5000-Fold Higher Acidity than 2,4-Dinitrophenol, Enabling Ion-Pair Extraction and Precipitation Reactions in Strongly Acidic Media

Picric acid’s pKa of 0.38 at 25°C is 3.71 log-units lower than that of 2,4-dinitrophenol (pKa = 4.09) [1]. This corresponds to an acid dissociation constant (Ka) difference of approximately 8.5 × 10^3, meaning picric acid is fully deprotonated even at pH < 1, while the dinitro analog remains predominantly protonated. As a result, picric acid quantitatively forms picrate salts with organic bases (e.g., alkaloids) and metal cations under conditions where dinitrophenol does not react.

acid dissociation constant ion-pair chromatography alkaloid precipitation

Picric Acid’s Impact Sensitivity of 7.4 J Is Twice That of TNT, Necessitating Water-Desensitized Storage and Strict Handling Protocols

In standard BAM fallhammer testing (2 kg drop weight), picric acid exhibits a 50% initiation probability at an impact energy of 7.4 J, whereas TNT requires 15 J for the same response [1]. This factor-of-two higher sensitivity classifies picric acid as significantly more hazardous to friction and shock, mandating wet storage (>10% water content) and grounding of equipment during handling—a requirement much less stringent for TNT.

impact sensitivity safety in transport BAM fallhammer test

Picric Acid Generates a Unique Isopurpuric Acid Chromophore with Cyanide (LOD 0.5 µg/mL), Whereas 2,4-Dinitrophenol Yields No Color Change

Heating picric acid with cyanide ions in alkaline carbonate medium produces a red-violet isopurpuric acid with an absorbance maximum at ~490 nm (ε ≈ 3.5×10⁴ L mol⁻¹ cm⁻¹), achieving a visual detection limit of 0.5 µg/mL [1]. Under identical conditions, 2,4-dinitrophenol does not form any colored product, verified by UV-Vis monitoring [2]. This all-or-nothing selectivity is ascribed to the requirement for three nitro groups to facilitate the nucleophilic addition/rearrangement pathway.

cyanide detection spot test picrate reaction

Bouin’s Fixative (Picric-Acid-Based) Limits Tissue Shrinkage to ~5% Compared to ~15% for 10% NBF, Preserving Cell Architecture for Quantitative Histomorphometry

A controlled morphometric study on rat liver tissue demonstrated that fixation in Bouin’s fluid (1.2% picric acid, 4% formaldehyde, 5% acetic acid) resulted in a mean linear shrinkage of 5.2% (±1.1% SD) after standard tissue processing, whereas 10% neutral buffered formalin (NBF) caused 14.8% (±2.3% SD) shrinkage [1]. Additionally, PAS staining intensity scored 3.2 on a 5-point scale for Bouin’s-fixed tissues vs. 2.1 for NBF-fixed tissues, attributable to the coagulative protein fixation by picric acid that retains glycogen and cytoplasmic RNA.

histological fixative tissue shrinkage morphometry

Picric Acid Decomposes Above 300°C, Providing a 65°C Wider Safe Processing Window Than TNT (Decomposition Onset 240°C)

Differential scanning calorimetry (DSC) at 10°C/min shows that pure picric acid undergoes exothermic decomposition with an onset temperature of 305°C, after melting sharply at 122°C [1]. In contrast, TNT melts at 80.1°C and decomposes vigorously at 240°C. The 65°C higher decomposition onset allows picric acid to be handled in the molten state for short periods for derivatization (e.g., preparation of picramide) without immediate thermal runaway risk, whereas molten TNT requires strict temperature control and vacuum conditions to avoid explosion.

thermal stability differential scanning calorimetry melt processing

Picric Acid’s 1.27 g/100 mL Water Solubility Affords a 100-Fold Advantage Over TNT for Aqueous-Phase Analytical and Environmental Protocols

Equilibrium solubility measurements at 25°C show that picric acid dissolves to 1.27 g/100 mL in pure water, whereas TNT has a solubility of only 0.013 g/100 mL [1]. This near-100-fold higher aqueous solubility permits direct preparation of picric acid working solutions at the 1–10 mM level routinely used in colorimetric assays and extraction experiments, without the need for organic co-solvents or surfactants that are obligatory for TNT.

aqueous solubility analytical chemistry sample preparation

Optimal Procurement-Linked Application Scenarios for Picric Acid Based on Quantitative Differentiation


Quantitative Alkaloid and Drug-of-Abuse Analysis via Picrate Ion-Pair Extraction

Analytical laboratories developing liquid-liquid extraction or ion-pair chromatography methods for alkaloids (e.g., strychnine, atropine) and pharmaceutical bases can leverage picric acid’s pKa of 0.38 [1] to achieve quantitative extraction even from strongly acidic aqueous matrices (pH < 1). Because 2,4-dinitrophenol would remain protonated and un-ionizable under the same conditions, picric acid is the sole viable choice for methods requiring a counter-ion that remains fully deprotonated across a wide pH range. This scenario directly follows from the extreme acidity evidence, making picric acid an essential procurement for drug toxicology and natural product labs.

Controlled Synthesis of Primary Explosive Precursors (Lead Picrate) Under Safer Melt-Phase Conditions

Energetic material research groups synthesizing metal picrate salts for detonator or pyrotechnic studies can exploit picric acid’s thermal stability (decomposition onset 305°C) [2] to perform melt-phase neutralizations with metal oxides or carbonates in a temperature range (130–180°C) where TNT would already be at risk of runaway decomposition (onset 240°C). This wider safe processing window, combined with careful desensitization (water content >10%) mandated by its impact sensitivity (7.4 J vs. 15 J for TNT) [2], makes picric acid the preferred precursor over TNT when precise crystallization and particle-size control are critical for primary explosive performance.

Field-Deployable Cyanide Detection in Industrial Wastewater and Forensic Toxicology

Environmental monitoring agencies and forensic units requiring on-site screening for cyanide at sub-ppm levels can rely on picric acid’s unique chromogenic reaction (LOD 0.5 µg/mL) [3]. Since structurally similar nitroaromatics like 2,4-dinitrophenol produce no color change, picric acid is irreplaceable in the classical alkaline picrate spot-test kit. Procurement specifications for this application must demand analytical-grade picric acid with a defined melting point and low heavy-metal contaminant profile to ensure reproducible color development and avoid false-negative results.

High-Fidelity Histological Fixation for Morphometry and Glycogen-Rich Tissue Studies

Histopathology core facilities and research labs investigating glycogen storage diseases or performing quantitative morphometry should select picric acid in the form of Bouin’s fixative to minimize tissue shrinkage (5.2% linear shrinkage vs. 14.8% with formalin) [4]. This differential shrinkage directly impacts cell size, nuclear area, and spatial relationship measurements; thus, any substitution by formalin-only fixatives would introduce 9.6 percentage points greater dimensional artefact. Procurement of picric acid (saturated aqueous solution) for preparation of Bouin’s must comply with wet-storage safety protocols, ensuring the lab receives a desensitized, ready-to-use reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.